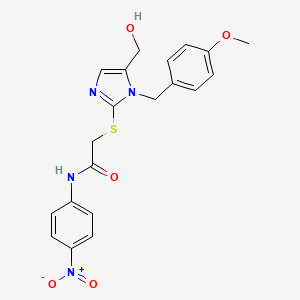

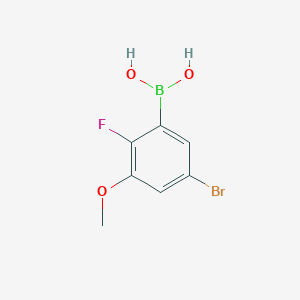

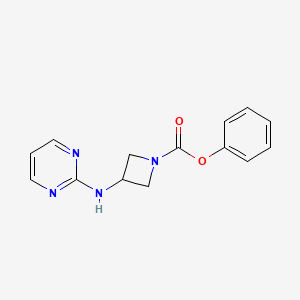

![molecular formula C18H14Cl2N2O2S B2633060 2-[(4-Chlorobenzyl)sulfanyl]-4-(2-chlorophenoxy)-5-pyrimidinyl methyl ether CAS No. 338423-10-2](/img/structure/B2633060.png)

2-[(4-Chlorobenzyl)sulfanyl]-4-(2-chlorophenoxy)-5-pyrimidinyl methyl ether

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-[(4-Chlorobenzyl)sulfanyl]-4-(2-chlorophenoxy)-5-pyrimidinyl methyl ether, also known as CBSP, is a synthetic compound with a wide range of scientific applications. It is a potent inhibitor of serine proteases, possessing a unique combination of properties that make it an attractive tool for researchers in the fields of biochemistry and physiology. CBSP is also known to have anti-inflammatory and anti-cancer effects in laboratory experiments.

Scientific Research Applications

Synthesis and Crystal Structure

Research has explored the synthesis of novel derivatives related to this compound, highlighting methodologies for creating 4-thiopyrimidine derivatives with variations in the substituents at the 5-position of the pyrimidine ring. These studies emphasize the compounds' crystalline structures and their characterization through spectroscopic techniques and single-crystal X-ray diffraction. These efforts aim to understand the molecular conformation and the implications of different substituents on the compound's properties (Stolarczyk et al., 2018).

Vibrational Spectroscopic Analysis and Molecular Docking

Another facet of research investigates the vibrational spectral analysis using FT-IR and FT-Raman spectroscopy, alongside computational studies including HOMO-LUMO, NBO analysis, and molecular docking. These studies aim to predict the compound's nonlinear optical behavior, charge distribution, and potential inhibitory activity against specific proteins, suggesting applications in chemotherapeutic agents (Alzoman et al., 2015).

Pharmacological Evaluation and Cytotoxicity Studies

There's also a focus on synthesizing N-substituted derivatives for pharmacological evaluations, specifically investigating antibacterial potential and enzyme inhibition. These studies utilize molecular docking to identify active binding sites, demonstrating the derivatives' promising antibacterial activity and moderate anti-enzymatic potential, with detailed cytotoxicity data providing insights into their safety profile (Siddiqui et al., 2014).

Chemiluminescence and Sulfur Inversion Studies

Additionally, research into sulfanyl-, sulfinyl-, and sulfonyl-substituted derivatives explores their chemiluminescence upon base-induced decomposition. These studies offer valuable information on the compounds' stability, light yields, and the effects of various substitutions on their luminescent properties, pointing towards potential applications in material science and biochemical assays (Watanabe et al., 2010).

Mechanism of Action

Benzylic Sulfanyl Compounds

The benzylic sulfanyl group in this compound is a common feature in many biologically active molecules. Compounds with this group often exhibit diverse biological activities, including antibacterial, antifungal, and anticancer activities .

Chlorophenoxy Compounds

The chlorophenoxy group is a key structural feature in many herbicides and pharmaceuticals. Compounds with this group can interact with various biological targets, depending on the specific structure and configuration of the molecule .

Pyrimidinyl Compounds

Pyrimidine is a basic structure in nucleotides (cytosine, thymine, and uracil) which are the essential building blocks of DNA and RNA. Therefore, pyrimidinyl compounds often interact with various enzymes and receptors involved in nucleotide metabolism and signaling pathways .

properties

IUPAC Name |

4-(2-chlorophenoxy)-2-[(4-chlorophenyl)methylsulfanyl]-5-methoxypyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Cl2N2O2S/c1-23-16-10-21-18(25-11-12-6-8-13(19)9-7-12)22-17(16)24-15-5-3-2-4-14(15)20/h2-10H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOAGCNBBBPESMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N=C1OC2=CC=CC=C2Cl)SCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Chlorobenzyl)sulfanyl]-4-(2-chlorophenoxy)-5-pyrimidinyl methyl ether | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

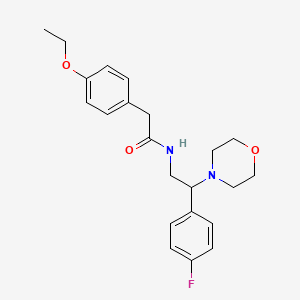

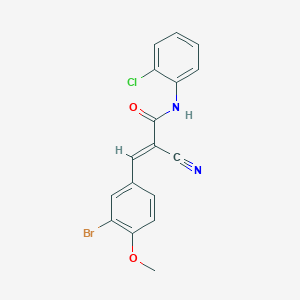

![5-[benzyl(methyl)sulfamoyl]-N-(4-chloro-2-fluorophenyl)-2-fluorobenzamide](/img/structure/B2632986.png)

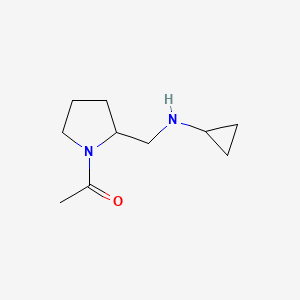

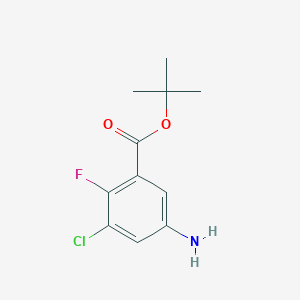

![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone](/img/structure/B2632996.png)

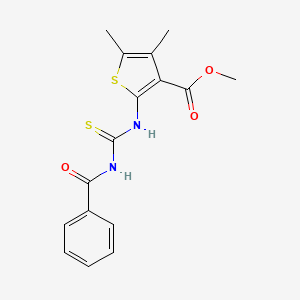

![N-(3-chloro-4-methylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2633000.png)